3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid
Description
Properties
IUPAC Name |
3-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c9-4-3-12-6(8-4)7-2-1-5(10)11/h1-3H2,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMVRLYBMMSINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NCCC(=O)O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with N-phenyl-N-thiocarbamoyl-β-alanine (1 ), which reacts with monochloroacetic acid in aqueous sodium carbonate to form the dihydrothiazolone intermediate (2 ). Cyclization occurs via nucleophilic attack of the thioamide sulfur on the α-carbon of chloroacetic acid, followed by dehydration (Figure 1).
Key reaction :
Optimization of Reaction Conditions
Studies comparing solvents (water, acetic acid, DMF, ethanol) and bases (sodium acetate, triethylamine) revealed that water with sodium carbonate (pH 9–10) at reflux (5 h) maximizes yields (67–89%). Polar aprotic solvents like DMF led to side reactions, while ethanol resulted in incomplete conversion.
Table 1: Solvent and Base Effects on Hantzsch Synthesis
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Water | NaCO | 100 | 89 |
| Acetic acid | NaOAc | 90 | 72 |
| Ethanol | EtN | 78 | 58 |
Alternative Pathways: Microwave and Ultrasound-Assisted Synthesis
Microwave Irradiation
Microwave-assisted synthesis reduces reaction times from hours to minutes. Using a Synthewave® 402 reactor (90 W, 80°C), the cyclocondensation of 1 with chloroacetic acid in water achieved 85% yield within 20 minutes. This method minimizes thermal degradation and improves scalability.
Ultrasound-Promoted Green Chemistry
A solvent-free ultrasound approach (35 kHz, 25°C) with potassium carbonate catalyst achieved 99% yield in 1 minute. This method eliminates organic solvents and reduces energy consumption.
Table 2: Conventional vs. Green Synthesis Comparison
| Method | Time | Yield (%) | Energy Consumption |
|---|---|---|---|
| Conventional reflux | 5 h | 89 | High |
| Ultrasound | 1 min | 99 | Low |
| Microwave | 20 min | 85 | Moderate |
Post-Synthetic Modifications and Derivatives
Hydrazone Functionalization
The dihydrothiazolone core undergoes condensation with aromatic aldehydes (e.g., benzaldehyde) in aqueous sodium carbonate to yield hydrazone derivatives. For example, reaction with 4-chlorobenzaldehyde produced 3-{5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid (72% yield).
Esterification and Hydrolysis
Esterification of the propionic acid moiety with methanol/HSO followed by hydrazine hydrate treatment generates hydrazide intermediates, enabling further derivatization.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirmed the Z-configuration of the thiazolone ring and planar geometry of the propionic acid side chain.
Industrial-Scale Production and Challenges
Process Optimization for Manufacturing
Stalwart Laboratories developed a seven-stage synthesis starting from phthalic anhydride and monoethanolamine, achieving 92% purity after recrystallization. Key challenges include controlling exothermic reactions during cyclization and minimizing residual solvents.
Applications and Biological Relevance
While beyond preparation scope, the compound exhibits growth-promoting effects in rapeseed (Brassica napus), increasing seed yield by 18% and oil content by 12%. Antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) has also been reported .
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring is crucial for its binding affinity and specificity, allowing it to interact with various biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Backbone Modifications : Replacing propionic acid with benzoic acid () introduces a rigid aromatic ring, likely reducing solubility and altering bioavailability. This may explain its discontinued status in commercial applications .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 9) enhance reactivity, while bulky substituents (e.g., thiophen-2-ylmethylene in compound 10) may sterically hinder interactions with biological targets .
Functional Comparison with Agrochemical Derivatives
- Imazapic: Contains an imidazolinone ring, which, like the thiazolidinone core, acts as a herbicide by inhibiting acetolactate synthase .
- Haloxyfop : Features a propionic acid backbone linked to a pyridine ring, highlighting the importance of carboxylic acid groups in herbicidal activity .
Biological Activity
3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role as an enzyme inhibitor and its therapeutic applications, including antimicrobial and anticancer properties. The structural characteristics of this compound, particularly the thiazole ring, contribute significantly to its biological interactions and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring attached to a propionic acid side chain. This unique structure allows for various interactions with biological targets, enhancing its potential as a pharmacological agent.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Data not widely available |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors within biological systems. The thiazole ring enhances binding affinity through hydrogen bonding and π-π interactions, allowing the compound to modulate various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, potentially affecting pathways involved in disease processes. For instance, it has been explored for inhibiting enzymes linked to cancer cell proliferation and microbial resistance.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The compound's efficacy was evaluated using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Candida albicans | 64 | Moderate |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have also investigated the anticancer potential of this compound. Cell viability assays on various cancer cell lines have indicated that it may induce apoptosis in cancer cells through specific signaling pathways.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant reduction in viability |
| A549 (Lung Cancer) | 20 | Moderate effect |
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds, including this compound, showed enhanced activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
- Cancer Research : Another research effort focused on the anticancer properties of thiazole derivatives found that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
Q & A
Q. What are the standard synthetic routes for 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid and its derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via reflux reactions with specific reagents. For example:
- Core structure : Reacting thiazolone intermediates (e.g., 5-substituted thiazol-2-amine derivatives) with halogenated propionic acid derivatives under basic conditions (e.g., Na₂CO₃) in aqueous or alcoholic media.
- Derivatization : Introducing substituents (e.g., nitrobenzylidene, thiophen-2-ylmethylene) via condensation reactions with aldehydes or ketones under reflux .
- Purification : Products are filtered, washed with ethanol/water, and recrystallized from methanol or DMF-EtOH mixtures. Characterization involves ¹H/¹³C NMR, IR spectroscopy, and elemental analysis to confirm purity and structure .
Q. How are spectroscopic techniques (NMR, IR) employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 1.8–2.5 ppm confirm methyl/methylene groups in the propionic acid moiety. Aromatic protons (e.g., p-tolyl substituents) appear at δ 6.8–7.4 ppm, while thiazole ring protons resonate at δ 4.5–5.5 ppm .
- ¹³C NMR : Carbonyl groups (C=O) in the thiazolidinone ring appear at ~170–175 ppm, and carboxylic acid carbons at ~175–180 ppm. Substituent carbons (e.g., acetyl, cinnamoyl) are identified at 25–45 ppm (alkyl) and 120–140 ppm (aromatic) .
- IR : Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (N-H/O-H stretch), and 1500–1600 cm⁻¹ (C=C aromatic) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with bulky substituents (e.g., cinnamoyl, fluorophenyl)?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic aldehydes during condensation .
- Catalysis : Introduce mild acids (e.g., acetic acid) to accelerate imine formation in thiazole derivatives .
- Temperature control : Maintain reflux at 80–100°C for 4–6 hours to ensure complete reaction while avoiding decomposition. For sterically hindered substituents, extend reaction time to 8–10 hours .
- Workup : Precipitate products via pH adjustment (e.g., acetic acid to pH 5) to isolate derivatives efficiently .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping proton/carbon signals in crowded regions (e.g., δ 6.5–7.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when elemental analysis discrepancies arise due to hygroscopicity or residual solvents .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., substitution on thiazole vs. propionic acid) .
Q. How are structure-activity relationships (SAR) evaluated for biological potential?
- Methodological Answer :
- Bioassay design : Test derivatives against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays). For example, fluorophenyl-substituted derivatives (e.g., compound 26) show enhanced antimicrobial activity due to electron-withdrawing groups .
- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
- Metabolic stability : Assess pharmacokinetics via in vitro microsomal assays to identify labile functional groups (e.g., ester hydrolysis in acetylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
